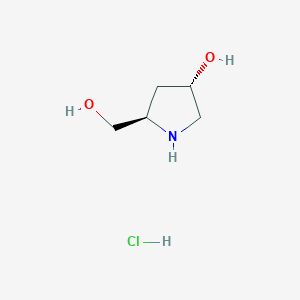

![molecular formula C21H23ClN4O3 B2474425 7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251673-00-3](/img/structure/B2474425.png)

7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . Another method involves the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as the Niementowski reaction .Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of reactions. For example, the Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Cyclofunctionalization of Olefinic Urethanes and Ureas

The cyclization reactions involving related compounds to 7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide have been studied. For instance, Takai et al. (1988) explored the treatment of tetrahydropyridine derivatives with bromine or N-chlorosuccinimide under acidic conditions, leading to the formation of spiro [piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives (Takai, Obase, & Teranishi, 1988).

Synthesis of Spiro-quinazoline Derivatives

Markosyan et al. (1996) synthesized 3-p-Methoxyphenyl-4-oxo-2-mercapto-3, 4, 5, 6-tetrahydrospiro(benzo[h]quinazoline-4,1′-cyclohexane), showcasing the diverse synthesis possibilities of quinazoline derivatives, including spiro compounds (Markosyan, Kuroyan, Dilanyan, & Shirkhanyan, 1996).

Phosphotungstic Acid Mediated Synthesis

Novanna et al. (2019) demonstrated the use of phosphotungstic acid as a green catalyst for the synthesis of spiro- and cyclized quinazolinones and 2-amino substituted carboxamide derivatives under microwave irradiation and solvent-free conditions (Novanna, Kannadasan, & Shanmugam, 2019).

Central Nervous System Potential Agents

Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], indicating potential applications in central nervous system research (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976).

Synthesis for Antihypertensive Activity

Takai et al. (1986) explored the synthesis of piperidine derivatives with a quinazoline ring system, indicating their potential for antihypertensive activity (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interactions between this compound and its targets would depend on the nature of the targets themselves.

Biochemical Pathways

Quinazoline derivatives have been shown to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Quinazoline derivatives have been shown to have a variety of effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling . The specific effects of this compound would depend on its targets and mode of action.

Zukünftige Richtungen

The development of new drugs or drug candidates based on quinazoline and quinazolinone scaffolds is a significant target in medicinal chemistry . Molecular hybridization technology, which involves the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds, is being used .

Eigenschaften

IUPAC Name |

7-chloro-N-(2-methoxyphenyl)-1-methyl-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3/c1-25-17-13-14(22)7-8-15(17)19(27)24-21(25)9-11-26(12-10-21)20(28)23-16-5-3-4-6-18(16)29-2/h3-8,13H,9-12H2,1-2H3,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNWOSGPOZSXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=O)NC13CCN(CC3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)

![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)

![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B2474352.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2474355.png)

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2474356.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2474364.png)

![8-Chlorotetrazolo[1,5-A]pyrazine](/img/structure/B2474365.png)